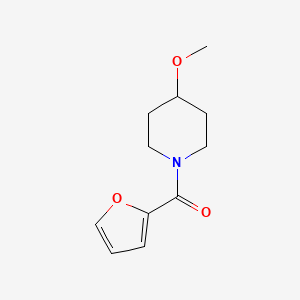
2-(Piperidin-4-yl)benzamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 2140866-82-4 . It has a molecular weight of 240.73 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Piperidinderivate, einschließlich 2-(Piperidin-4-yl)benzamid-Hydrochlorid, haben sich als potenzielle Antitumormittel gezeigt. Forscher haben ihre Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und die Induktion der Apoptose untersucht. Mögliche Wirkmechanismen umfassen die Interferenz mit dem Zellzyklus, die Hemmung der Angiogenese und die Modulation von Signalwegen .
Antiviren-Eigenschaften
Der Piperidin-Kern spielt eine entscheidende Rolle bei der Entwicklung antiviraler Medikamente. Verbindungen, die Piperidin-Moleküle enthalten, zeigen antivirale Aktivität gegen verschiedene Viren. So haben bestimmte Derivate eine Wirksamkeit gegen das Newcastle-Krankheitsvirus gezeigt, was sie zu potenziellen Kandidaten für antivirale Therapeutika macht .
Antimikrobielle und Antimykotische Anwendungen
Piperidin-basierte Verbindungen wurden auf ihre antimikrobiellen und antimykotischen Eigenschaften untersucht. Forscher haben ihre Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien untersucht. Die Hydrochlorid-Form von 2-(Piperidin-4-yl)benzamid kann eine antibakterielle Aktivität aufweisen, was sie für die Bekämpfung von Infektionskrankheiten relevant macht .
Analgetische und entzündungshemmende Wirkungen
Piperidinderivate wurden auf ihr analgetisches und entzündungshemmendes Potenzial untersucht. Diese Verbindungen können Schmerzbahnen modulieren und Entzündungen reduzieren. Obwohl spezifische Studien zu This compound begrenzt sind, deutet sein Piperidin-Gerüst auf ein Potenzial in diesen Bereichen hin .
Neuroprotektive und Anti-Alzheimer-Eigenschaften
Das Piperidin-Ringsystem hat in der neuroprotektiven Forschung Aufmerksamkeit erregt. Einige Derivate zeigen Anti-Alzheimer-Effekte, indem sie Neurotransmitter-Rezeptoren ansteuern oder die Amyloid-Aggregation hemmen. Obwohl weitere Untersuchungen erforderlich sind, könnte This compound zu diesem Gebiet beitragen .
Antikogulatives Potenzial
Piperidin-haltige Verbindungen wurden als Antikogulanzien untersucht. Obwohl spezifische Studien zu diesem Hydrochlorid-Derivat rar sind, rechtfertigen seine strukturellen Merkmale die Untersuchung auf potenzielle Antikogulanz-Effekte .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(Piperidin-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
2-(Piperidin-4-yl)benzamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction leads to the activation of downstream target genes, such as p21 . The compound also upregulates the expression of cleaved caspase-3, which is involved in the execution-phase of cell apoptosis .
Biochemical Pathways
The activation of HIF-1 by 2-(Piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is 24073 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of HIF-1 by 2-(Piperidin-4-yl)benzamide hydrochloride leads to significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis . It also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action of 2-(Piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Biochemische Analyse
Biochemical Properties
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of Piperidine derivatives .
Cellular Effects
Some studies suggest that it may have an effect on cancer cells
Molecular Mechanism
It is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
2-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFUAIMJYGBEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)
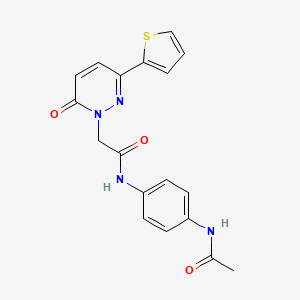
![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)
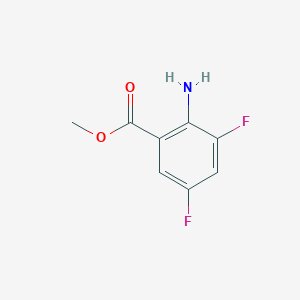
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)
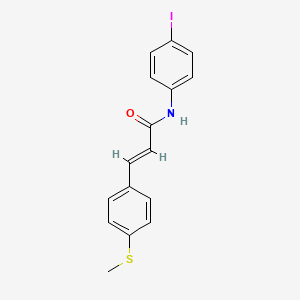
![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)
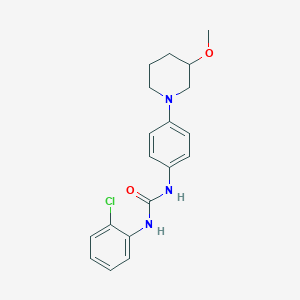


![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)
![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
